ethyl (5Z)-5-[[1-(3,5-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate
Description
The compound ethyl (5Z)-5-[[1-(3,5-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate is a thiophene-based derivative characterized by a complex substitution pattern. Its structure features a central thiophene ring with a 4-methylanilino group at position 2, a 4-oxo moiety at position 4, and an ethyl carboxylate ester at position 3. The most distinctive substituent is the (5Z)-methylidene group at position 5, which is linked to a 1-(3,5-dimethylphenyl)-2,5-dimethylpyrrol-3-yl moiety. The compound’s structural determination likely employs crystallographic tools such as SHELX-based software, a standard in small-molecule refinement .
Properties
Molecular Formula |
C29H30N2O3S |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
ethyl (5Z)-5-[[1-(3,5-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-4-hydroxy-2-(4-methylphenyl)iminothiophene-3-carboxylate |
InChI |
InChI=1S/C29H30N2O3S/c1-7-34-29(33)26-27(32)25(35-28(26)30-23-10-8-17(2)9-11-23)16-22-15-20(5)31(21(22)6)24-13-18(3)12-19(4)14-24/h8-16,32H,7H2,1-6H3/b25-16-,30-28? |
InChI Key |
PJNYBWNEMSQZAZ-DFZXFXTASA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=C(N(C(=C2)C)C3=CC(=CC(=C3)C)C)C)/SC1=NC4=CC=C(C=C4)C)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=C(N(C(=C2)C)C3=CC(=CC(=C3)C)C)C)SC1=NC4=CC=C(C=C4)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiophene ring, followed by the introduction of the pyrrole ring and the various substituents. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can also be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one substituent is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to high temperatures, and may require specific solvents or catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Ethyl 5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ethyl 5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, and the compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural Comparison of Target Compound and Analog
Research Findings and Implications
- Steric vs. Electronic Effects : The target’s bulky pyrrole substituent may hinder crystallization or molecular packing compared to the analog’s planar methoxyphenyl group. This could influence applications in crystal engineering or drug formulation.
- Solubility and Reactivity: The 4-methylanilino group’s electron-donating nature may enhance stability under oxidative conditions relative to the 4-fluoro analog. Conversely, the methoxy group in the analog improves aqueous solubility due to increased polarity.
- Synthetic Flexibility: The evidence suggests that modifications at the anilino and methylidene positions are synthetically accessible, enabling tailored design for specific applications (e.g., tuning electronic properties for optoelectronic materials or bioactive molecules) .
Biological Activity
Ethyl (5Z)-5-[[1-(3,5-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate is a complex organic compound notable for its diverse biological activities. This compound features a unique structural framework that includes an ethyl ester group, a thiophene ring, and multiple aromatic substituents, which contribute to its potential pharmacological properties.
The molecular formula for this compound is , with a molecular weight of approximately 422.54 g/mol. Its intricate structure is instrumental in its biological interactions and activities.
Biological Activity Overview
Preliminary studies indicate that compounds with similar structural characteristics exhibit a range of biological activities. These include:
- Anticancer Activity : Compounds with thiophene and pyrrole derivatives have shown significant potential in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various bacterial and fungal strains.
- Neuroprotective Effects : Some derivatives are noted for their ability to protect neuronal cells from oxidative stress.
Interaction Studies
Understanding the pharmacodynamics of this compound involves investigating its interactions at the molecular level. Initial findings suggest that the compound may interact with specific receptors or enzymes involved in cellular signaling pathways.
Table 1: Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Ethyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate | Contains a methylthiophene moiety | Exhibits antimicrobial activity |
| Ethyl 5-(2,5-dimethoxyphenyl)-2-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene | Incorporates methoxy groups | Potential anticancer properties |
| 5-(4-Ethyl-3-methylpyrrol) derivatives | Similar pyrrole framework | Known for neuroprotective effects |
Case Studies
- Anticancer Activity : In vitro studies have shown that derivatives similar to ethyl (5Z)-5 exhibit cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Antimicrobial Testing : A study conducted on related thiophene compounds revealed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated potent efficacy comparable to established antibiotics.
- Neuroprotection : Research into pyrrole-containing compounds has demonstrated their ability to reduce oxidative stress in neuronal cell cultures, suggesting potential applications in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
